Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a heterobicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential pharmacological properties. The compound features a pyrazino[1,2-a]pyrazine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can be achieved through various methods. One notable approach involves a one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. The reaction conditions typically involve the displacement of a nitro group, supported by specific experiments and high-resolution mass spectrometry (HRMS) analysis of reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for larger-scale production, given its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, which may have different pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the pyrazino[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives of the original compound.
Scientific Research Applications
Biology: It has been investigated for its role as a β-turn mimetic and as a 5-HT2C receptor agonist.
Industry: The compound’s unique structure makes it a potential candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to and activates this receptor, which plays a role in various physiological processes. Additionally, its activity against the KRASG12C oncogene suggests it may interfere with signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate include other pyrazino[1,2-a]pyrazine derivatives and heterobicyclic systems such as pyridazines and pyridazinones .
Uniqueness
What sets this compound apart is its specific pharmacophoric properties and its potential as a scaffold for drug development. Its ability to act as a β-turn mimetic and its activity against various molecular targets make it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c19-14-10-17(9-13-8-16-6-7-18(13)14)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
InChI Key |
YNYQXHPHMSTPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.